molecular formula C9H7F3N4 B1418052 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole CAS No. 874607-04-2

5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole

Cat. No. B1418052
M. Wt: 228.17 g/mol
InChI Key: CGKUXXKMSFJBQY-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole (TFMT) is a compound that has been studied extensively due to its interesting properties and potential applications in scientific research. TFMT is a highly reactive molecule that can be used as a reagent in chemical synthesis and as a catalyst in organic reactions. It has been studied for its potential use in drug discovery, as well as its potential to be used as a biochemical and physiological agent.

Scientific Research Applications

Molecular Docking and Structural Analysis

Tetrazole derivatives have been studied for their structural characteristics and potential as COX-2 inhibitors, with molecular docking studies carried out to understand their orientation and interaction within enzyme active sites. For example, compounds such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole have been analyzed through X-ray crystallography and molecular docking, highlighting their potential in medicinal chemistry research (Al-Hourani et al., 2015).

Coordination Chemistry

Research into new Fe(II) 5-aryl tetrazolate complexes has demonstrated the importance of tetrazole derivatives in coordination chemistry. These compounds exhibit interesting properties due to interannular conjugation effects and have potential applications in the development of new materials and catalysts (Palazzi et al., 2002).

Liquid Crystal Synthesis

Tetrazole derivatives have been synthesized and characterized for their use in creating novel liquid crystals. The synthesis of new tetrazolyl benzoates and their mesogenic behavior characterization showcases the potential of tetrazole compounds in advanced material science, particularly in the development of new liquid crystal displays (Tariq et al., 2013).

Coordination Polymers and Photophysics

Syntheses of fluorinated 5-aryl-1H-tetrazoles and their coordination chemistry have been explored, leading to the development of new coordination polymers. Such compounds are significant for their photophysical properties and potential applications in light-emitting devices and sensors (Gerhards et al., 2015).

properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-6(2-4-7)5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUXXKMSFJBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227849
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole

CAS RN

874607-04-2
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874607-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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